molecular formula C10H14F3NO5 B13517011 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid

4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid

Cat. No.: B13517011
M. Wt: 285.22 g/mol
InChI Key: OHWIAJJXYFHEPM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed using blue LED irradiation and an iridium photoredox catalyst, yielding high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures the consistent production of high-purity compounds. The modular approach allows for various derivatizations, expanding the chemical space available for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.

Properties

Molecular Formula

C10H14F3NO5

Molecular Weight

285.22 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-7-2-8(3-7,4-9)5(12-7)6(10)11;3-2(4,5)1(6)7/h5H,2-4,9H2,1H3,(H,10,11);(H,6,7)

InChI Key

OHWIAJJXYFHEPM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C(=O)O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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